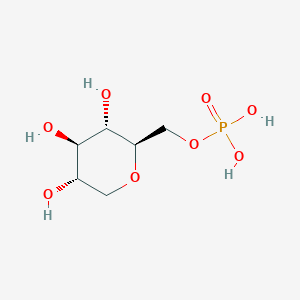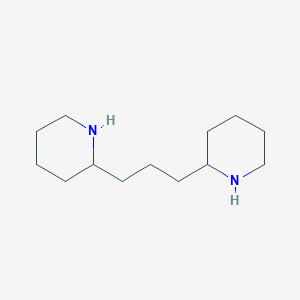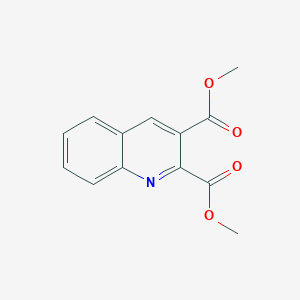
Dimethyl Quinoline-2,3-dicarboxylate
Overview
Description
Dimethyl Quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C13H11NO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, has been achieved from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C . This method is efficient and advantageous due to its non-involvement of a metal catalyst, avoiding metal contamination in the final product, use of a low-cost and eco-friendly catalyst, ease of handling, high regioselectivity, shorter reaction time, and the formation of one C–N and two C–C bonds .Molecular Structure Analysis
The molecular structure of Dimethyl Quinoline-2,3-dicarboxylate is represented by the linear formula C13H11NO4 . The molecular weight of this compound is 245.23 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dimethyl Quinoline-2,3-dicarboxylate include the formation of one C–N and two C–C bonds . The pivotal role of molecular iodine in the formation of the major products, diester quinoline derivatives, and the minor product, triesters, is described in the mechanism .Physical And Chemical Properties Analysis
Dimethyl Quinoline-2,3-dicarboxylate is a solid substance . It has a molecular weight of 245.23 . The compound should be stored in a dry room at normal temperature .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as Dimethyl Quinoline-2,3-dicarboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown significant anticancer activity . They are used in the development of therapeutic agents for cancer treatment .
Antioxidant Activity
Quinoline compounds have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to our bodies .
Anti-inflammatory Activity
Quinoline derivatives have anti-inflammatory properties . They can be used in the treatment of diseases caused by inflammation .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown activity against SARS-CoV-2 . They can be used in the development of drugs for the treatment of COVID-19 .
Antituberculosis Activity
Quinoline compounds have been found to have antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mechanism of Action
Target of Action
Dimethyl Quinoline-2,3-dicarboxylate, also known as Dimethyl 2,3-quinolinedicarboxylate, has been found to exhibit significant anti-tubercular (TB) activities against H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . The compound interacts with the bacterial cells, making it a promising anti-TB agent .
Mode of Action
It is known that the compound exhibits its anti-tubercular activity by interacting with the bacterial cells
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
In silico evaluation of pharmacokinetic properties indicated overall drug-likeness for most of the compounds
Result of Action
The primary result of the action of Dimethyl Quinoline-2,3-dicarboxylate is its anti-tubercular activity. The compound has been found to be effective against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . The most promising anti-TB agent was dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .
Action Environment
The action of Dimethyl Quinoline-2,3-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature . It is also important to avoid dust formation and inhalation of the compound
Future Directions
The development of new methods for the preparation of quinoline derivatives, including Dimethyl Quinoline-2,3-dicarboxylate, and the improvement of existing synthetic methods represents an urgent challenge . The use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis, is a promising area of research .
properties
IUPAC Name |
dimethyl quinoline-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLAVRGABNTTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451796 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Quinoline-2,3-dicarboxylate | |
CAS RN |
17507-03-8 | |
| Record name | Dimethyl Quinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


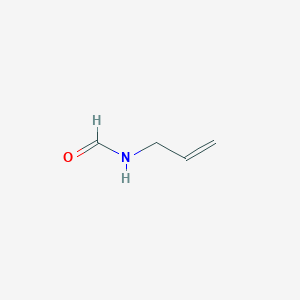
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
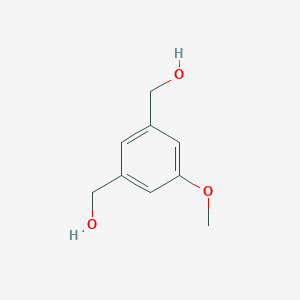
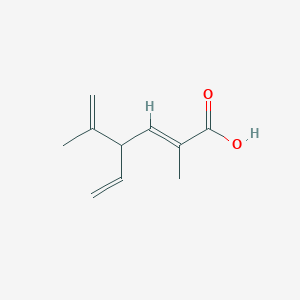
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
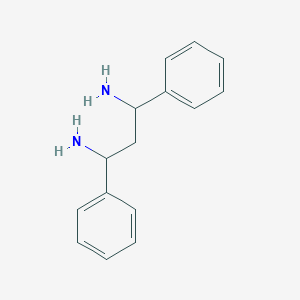
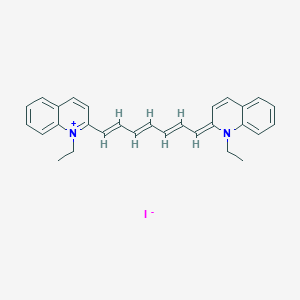
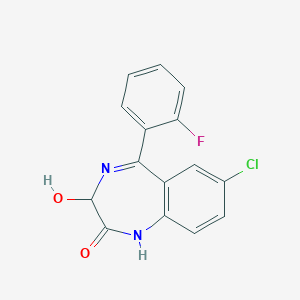
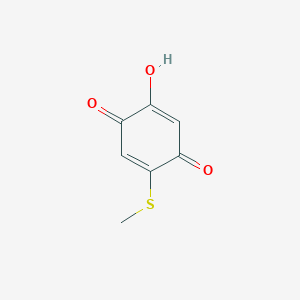
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)
